(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with a bromine atom and a piperidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Fluorination: The piperidine ring is fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: Finally, the brominated thiazole and the fluorinated piperidine are coupled using a suitable coupling reagent like palladium catalysts under inert conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Thiazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(4,4-difluoropiperidin-1-yl)methanone
- (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Uniqueness
(2-Bromothiazol-4-yl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both a brominated thiazole ring and a difluorinated piperidine ring, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H9BrF2N2OS |
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Molecular Weight |
311.15 g/mol |
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrF2N2OS/c10-8-13-6(5-16-8)7(15)14-3-1-9(11,12)2-4-14/h5H,1-4H2 |
InChI Key |
GMEOYTLEXLFONT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CSC(=N2)Br |
Origin of Product |
United States |
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